molecular formula C9H10N2OS B14159145 4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile CAS No. 56158-12-4

4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile

Cat. No.: B14159145
CAS No.: 56158-12-4
M. Wt: 194.26 g/mol
InChI Key: FYTRDWNKMKCQSH-UHFFFAOYSA-N
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Description

4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile is an organic compound with the molecular formula C9H10N2OS. This compound is characterized by the presence of a benzonitrile group attached to a dimethyl(oxo)-lambda~6~-sulfanylidene amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile typically involves the reaction of benzonitrile derivatives with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride (NaH), to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}pyridine-2-carboxylic acid
  • 4-{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}benzonitrile

Uniqueness

4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.

Properties

CAS No.

56158-12-4

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzonitrile

InChI

InChI=1S/C9H10N2OS/c1-13(2,12)11-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3

InChI Key

FYTRDWNKMKCQSH-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC=C(C=C1)C#N)(=O)C

Origin of Product

United States

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